2-Bromo-3-fluoro-benzenethiol

Description

Significance of Aryl Thiols in Synthetic Transformations

Aryl thiols, or thiophenols, are organosulfur compounds that play a crucial role as intermediates in organic synthesis. beilstein-journals.orgspringerprofessional.de The thiol group (-SH) is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, alkylation, and metal-catalyzed cross-coupling reactions. beilstein-journals.org This reactivity allows for the formation of new carbon-sulfur bonds, which are integral to the structure of many biologically active molecules and advanced materials. springerprofessional.de Aryl thiols and their derivatives are found in numerous pharmaceuticals, agrochemicals, and polymers, underscoring their importance in both academic research and industrial applications. beilstein-journals.orgspringerprofessional.de

Strategic Role of Halogenated Aromatic Scaffolds as Complex Molecular Building Blocks

The introduction of halogen atoms onto an aromatic ring dramatically expands the synthetic utility of the molecule. numberanalytics.comresearchgate.net Halogenated aromatic compounds serve as versatile platforms for the construction of more complex structures through reactions such as nucleophilic aromatic substitution and various cross-coupling reactions. researchgate.netnumberanalytics.com Halogenation can enhance the reactivity of a molecule, modify its physical properties, and alter its biological activity. numberanalytics.com The specific type and position of the halogen atom(s) can be strategically chosen to direct subsequent chemical modifications with high regioselectivity. numberanalytics.com This makes halogenated aromatic scaffolds invaluable in the design and synthesis of new drugs and materials. numberanalytics.comrsc.org

Distinctive Chemical Reactivity Profile of 2-Bromo-3-fluoro-benzenethiol

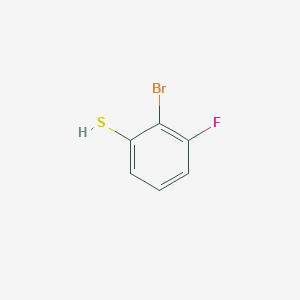

This compound is a halogenated benzenethiol (B1682325) with the chemical formula C₆H₄BrFS. sigmaaldrich.com Its reactivity is defined by the interplay of its three functional groups: the thiol group, the bromine atom, and the fluorine atom. The presence of both bromine and fluorine, strong electron-withdrawing groups, influences the electronic properties of the aromatic ring and the reactivity of the thiol group.

The thiol group can participate in nucleophilic substitution reactions and can be oxidized to form disulfides or sulfonic acids. The bromine atom at the 2-position and the fluorine atom at the 3-position create a unique substitution pattern that directs the regioselectivity of further reactions. The bromine atom, in particular, can be a site for nucleophilic substitution or participate in cross-coupling reactions. This distinct reactivity profile makes this compound a valuable intermediate for synthesizing specifically substituted aromatic compounds.

Overview of Key Research Domains for this compound

Research involving this compound is primarily focused on its application as a building block in organic synthesis. Its unique combination of functional groups allows for its use in the creation of a wide array of more complex molecules. Key research areas include its use in the synthesis of pharmaceuticals, agrochemicals, and specialty materials where the introduction of a sulfur-containing, halogenated aromatic moiety is desired. For instance, halogenated thiophenols are utilized in the development of heterocyclic compounds with potential medicinal applications.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 877868-83-2 sigmaaldrich.com |

| Molecular Formula | C₆H₄BrFS sigmaaldrich.com |

| Molecular Weight | 207.07 g/mol |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFS/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGKBHFZGRFZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Bromo 3 Fluoro Benzenethiol and Functionalized Derivatives

Targeted Synthesis of 2-Bromo-3-fluoro-benzenethiol

A novel and efficient approach to synthesizing ortho-bromobenzenethiol equivalents involves the bromothiolation of aryne intermediates. organic-chemistry.orgnih.gov This method circumvents the difficulties of classical routes by building the desired substitution pattern on the aromatic ring through a controlled, difunctionalization reaction. acs.org The strategy relies on generating a reactive aryne intermediate which is then trapped by a sulfur nucleophile and a bromine source in a single pot.

A key innovation in this methodology is the use of potassium xanthates as stable and odorless thiol surrogates. nih.gov Benzenethiols themselves are problematic reagents due to their volatility, unpleasant smell, and high reactivity towards arynes, which can lead to unwanted side reactions like further arylation. acs.orgacs.org Potassium xanthates, however, exhibit excellent reactivity in aryne reactions, leading to the formation of stable aryl xanthate intermediates. organic-chemistry.orgnih.gov

The reaction is typically initiated by generating an aryne from an ortho-silylaryl triflate precursor. In the presence of potassium xanthate, a nucleophilic attack occurs, forming an aryl anion. acs.org This anion is then trapped by an electrophilic brominating agent. The resulting aryl xanthate is a stable, isolable compound that effectively serves as a protected version of the target thiol. The final this compound can then be liberated through a simple hydrolysis of the xanthate under basic conditions. acs.org

| Reagent Type | Example | Function | Reference |

|---|---|---|---|

| Aryne Precursor | o-Silylaryl triflate | In situ source of the reactive aryne intermediate. | organic-chemistry.orgnih.gov |

| Thiol Surrogate | Potassium O-ethyl xanthate | Provides the sulfur nucleophile in a stable, odorless form. | acs.org |

| Brominating Agent | Pentafluorophenyl bromide | Acts as a mild electrophilic bromide source to trap the aryl anion intermediate. | acs.org |

| Activator | Potassium fluoride (B91410) / 18-crown-6 | Induces the elimination of the triflate and silyl (B83357) groups to generate the aryne. | acs.org |

A significant challenge in the chemistry of unsymmetrically substituted arynes is controlling the regioselectivity of nucleophilic attack. nih.gov The reaction of a 3-fluoro-benzyne intermediate, necessary for the synthesis of this compound, can potentially yield two different regioisomers. However, high regioselectivity can be achieved. The outcome is governed by the electronic and steric properties of the substituents on the aryne ring. acs.orgwikipedia.org

Electron-withdrawing groups, such as fluorine, can polarize the aryne's triple bond, making one carbon atom more electrophilic and thus more susceptible to initial nucleophilic attack. acs.org For a 3-fluoro-benzyne, the initial C–S bond formation with the xanthate anion is directed by the electronic influence of the fluorine atom. acs.org Subsequent C–Br bond formation then occurs at the adjacent position. This controlled, sequential bond formation allows for the regioselective synthesis of 1,2,3-trisubstituted benzene (B151609) derivatives, a pattern that is often difficult to achieve through classical electrophilic aromatic substitution. acs.orgacs.org Studies on various substituted arynes have demonstrated that this method can produce single regioisomers in good yields. acs.org

The bromothiolation of arynes using potassium xanthates has been shown to be compatible with a wide range of functional groups. organic-chemistry.org This is a major advantage over traditional methods that employ highly reactive diazonium salts. The synthesis of highly functionalized aryl xanthates has been successfully achieved in the presence of moieties such as ethers (methoxy), halogens (chloro), azides, and even other bromo groups. acs.org For instance, the regioselective bromothiolation of a 3-bromo-4-methoxy-5-azidobenzyne was accomplished, leaving the other functional groups untouched, which highlights the method's excellent functional group tolerance. acs.orgacs.org The mild conditions and the high reactivity of the xanthate anion towards the aryne intermediate, compared to other potentially reactive groups like azides, contribute to this selectivity. acs.org This robustness allows for the synthesis of complex and densely functionalized aromatic sulfur compounds. nih.gov

An alternative to aryne chemistry is the construction of this compound through a more traditional, multi-step synthetic sequence. This approach involves the sequential introduction of the desired functional groups onto a simpler aromatic starting material. While potentially longer, this strategy relies on well-established and predictable reactions. A key transformation in such a sequence can be the oxidation of a benzylic alcohol to an aldehyde, which then serves as a precursor for further functionalization.

In a hypothetical multi-step synthesis, a crucial intermediate would be 2-bromo-3-fluorobenzaldehyde (B1292724). This aldehyde can be prepared via the oxidation of the corresponding phenylmethanol, 2-bromo-3-fluorophenylmethanol. This oxidative step is a common and reliable transformation in organic synthesis. Several reagents can be employed to achieve this conversion under mild conditions, ensuring that the sensitive bromo and fluoro substituents are not disturbed.

The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), or the Dess-Martin periodinane are frequently used for the selective oxidation of primary alcohols to aldehydes. For example, the Dess-Martin oxidation of a substituted bromophenol-derived alcohol to the corresponding aldehyde has been reported as an efficient step in the synthesis of complex molecules. caltech.edu This transformation is typically high-yielding and tolerant of various functional groups present on the aromatic ring. Once the 2-bromo-3-fluorobenzaldehyde intermediate is formed, it can be converted to the target thiol through subsequent steps, such as conversion to an aniline, followed by diazotization and reaction with a sulfur-containing reagent.

| Oxidizing Agent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Stops at the aldehyde stage; mild conditions. | youtube.com |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | High-yielding, neutral pH, wide functional group tolerance. | caltech.edu |

| Manganese Dioxide (MnO₂) | CH₂Cl₂ or Hexane, Reflux | Specific for benzylic and allylic alcohols. | youtube.com |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Very mild, avoids heavy metals, good for sensitive substrates. | youtube.com |

Indirect Preparation through Multi-Step Transformation of Precursor Molecules

Derivatization from Halogenated Phenols (e.g., 2-Bromo-3-fluorophenol) to Thiol-Functionalized Analogs (Conceptual)

One conceptual pathway to synthesize this compound is through the derivatization of a corresponding halogenated phenol (B47542), such as 2-bromo-3-fluorophenol. A key reaction in this transformation is the Newman-Kwart Rearrangement. organic-chemistry.orgwikipedia.orgjk-sci.com This reaction converts an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to yield the desired thiophenol.

The process begins with the conversion of the phenol to an O-aryl thiocarbamate. This is typically achieved by deprotonating the phenol with a base and then reacting it with a thiocarbamoyl chloride. wikipedia.org The resulting O-aryl thiocarbamate is then heated to high temperatures, often between 200 and 300 °C, to induce the intramolecular rearrangement. wikipedia.org This thermal rearrangement is driven by the formation of a more thermodynamically stable C=O bond from a C=S bond. organic-chemistry.orgjk-sci.com The mechanism is believed to be a concerted process that proceeds through a four-membered cyclic transition state. wikipedia.orgjk-sci.com

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Deprotonation of Phenol | Base |

| 2 | Formation of O-aryl thiocarbamate | Thiocarbamoyl chloride |

| 3 | Newman-Kwart Rearrangement | Heat (200-300 °C) |

| 4 | Hydrolysis of S-aryl thiocarbamate | Alkaline conditions |

Recent advancements have shown that this rearrangement can be facilitated under milder conditions using palladium catalysis or photoredox catalysis, which can lower the required reaction temperature. wikipedia.orgchem-station.com Following the rearrangement, the S-aryl thiocarbamate is hydrolyzed, typically under alkaline conditions, to yield the final thiophenol product. wikipedia.org Electron-withdrawing groups at the ortho or para positions of the aromatic ring can enhance the reactivity of the substrate in this rearrangement. jk-sci.comchem-station.com

Fluorodenitration Strategies for Aromatic Halogenation and Subsequent Thiolation (Conceptual, based on analogous compounds)

Another conceptual approach for the synthesis of this compound involves a two-stage process: fluorodenitration followed by thiolation. This strategy is particularly useful when direct fluorination methods are not feasible.

The first stage, fluorodenitration, involves the replacement of a nitro group on an aromatic ring with a fluorine atom. This reaction is a type of nucleophilic aromatic substitution where fluoride ions act as the nucleophile. The starting material for this conceptual pathway would be a brominated nitrobenzene (B124822) derivative. The reaction of this substrate with a fluoride source, such as potassium fluoride, in a suitable solvent would lead to the displacement of the nitro group.

The second stage is the introduction of a thiol group, a process known as thiolation. There are several methods to achieve this. One common approach is the transition-metal-catalyzed cross-coupling of the resulting aryl halide with a thiolating agent. nih.govresearchgate.netnih.gov For instance, nickel-catalyzed electrochemical thiolation of aryl bromides and chlorides has been reported to proceed at room temperature without the need for a strong base. nih.gov Another method involves visible-light photoredox catalysis for the arylation of thiols with aryl halides, which also occurs at room temperature. nih.gov Copper-catalyzed methods for the coupling of aryl thiols with aryl halides under mild, photoinduced conditions have also been developed. organic-chemistry.org These methods offer pathways to convert the bromo-fluorobenzene intermediate into the desired this compound.

General Advanced Synthetic Strategies Applicable to Halogenated Aromatic Compounds

The synthesis of halogenated aromatic compounds often requires precise control over the placement of halogen atoms on the benzene ring. Two of the most powerful strategies for this are electrophilic aromatic substitution and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution for Controlled Halogenation of Benzene Derivatives

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction in organic chemistry used to introduce a variety of substituents onto an aromatic ring, including halogens. In the context of synthesizing this compound, EAS would be a key step in producing the dihalogenated benzene precursor.

The mechanism of EAS involves the attack of the electron-rich aromatic ring on a strong electrophile. For halogenation, the electrophile is a positively polarized halogen species, which is often generated with the help of a Lewis acid catalyst such as FeCl₃ or FeBr₃. The reaction proceeds through a positively charged intermediate known as an arenium ion, which then loses a proton to restore the aromaticity of the ring.

The regioselectivity of EAS is heavily influenced by the substituents already present on the benzene ring. These substituents can be classified as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para). For example, halogens are deactivating groups but are ortho-, para-directing. This directing effect is crucial for the controlled synthesis of polysubstituted benzene derivatives.

Nucleophilic Aromatic Substitution (SNAr) for Halogen Manipulation and Functionalization

Nucleophilic Aromatic Substitution (SNAr) is another vital reaction for modifying halogenated aromatic compounds. In contrast to EAS, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group, typically a halide. acsgcipr.org For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, usually positioned ortho or para to the leaving group. acsgcipr.org

The mechanism of SNAr is a two-step process involving addition and elimination. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. acsgcipr.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

In the context of SNAr reactions, the reactivity of halogens as leaving groups follows an unusual trend: F > Cl > Br > I. This is the reverse of the trend observed in aliphatic nucleophilic substitution (SN2) reactions. The reason for this difference lies in the rate-determining step of the SNAr mechanism.

Thiolates are effective nucleophiles in SNAr reactions and can be used to introduce a thiol group onto an aromatic ring. acsgcipr.org The regiochemical outcome of these reactions, especially on polysubstituted aromatic rings, is a critical consideration.

When an aromatic ring bears multiple potential leaving groups, the regioselectivity of the substitution is determined by a combination of factors. The electronic effects of the activating groups play a major role. An electron-withdrawing group will activate the leaving groups at the ortho and para positions more strongly than those at the meta position.

In a molecule like 1,2-dihalo-3-nitrobenzene, a nucleophile will preferentially attack the halogen that is ortho or para to the nitro group. If both halogens are in activated positions, the inherent reactivity of the leaving group (F > Cl > Br > I) becomes a deciding factor. For a substrate like 2-bromo-1-fluorobenzene, the position of nucleophilic attack by a thiol would depend on the presence and location of activating groups. In the absence of strong activating groups, SNAr reactions are generally difficult. However, if an electron-withdrawing group were present, it would direct the incoming thiol nucleophile, and the greater reactivity of fluorine as a leaving group in SNAr would likely lead to the displacement of the fluorine atom over the bromine atom. Computational studies, such as those based on the Fukui index, can also be used to predict the most likely site of nucleophilic attack. researchgate.net

| Factor | Influence on Regioselectivity |

|---|---|

| Position of Activating Group | Ortho and para positions are strongly activated for nucleophilic attack. |

| Nature of Leaving Group | Fluorine is generally a better leaving group than bromine in SNAr reactions. |

| Steric Hindrance | Bulky groups near a potential reaction site can hinder nucleophilic attack. |

| Nucleophile Strength | Stronger nucleophiles can sometimes overcome electronic preferences. |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Brominated Aromatics (Conceptual)

The bromine atom of this compound provides a key reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular frameworks from simpler building blocks. nobelprize.org Palladium and nickel catalysts are particularly effective for these transformations, demonstrating broad substrate scope and functional group tolerance. researchgate.netacs.orgresearchgate.netberkeley.edu

Conceptually, the thiol group of this compound would likely require protection prior to subjecting the molecule to the basic and often heated conditions of cross-coupling reactions to prevent undesired side reactions such as catalyst poisoning or self-coupling.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, to form a biaryl structure. researchgate.netacs.orgnih.govrsc.org The choice of ligand, base, and solvent system is crucial for achieving high yields and turnover numbers. acs.org

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. acs.orgresearchgate.netorgsyn.orgnih.gov Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium for this transformation, often allowing for the coupling of challenging substrates under milder conditions. acs.orgberkeley.eduorgsyn.org

The following interactive table provides conceptual examples of transition metal-catalyzed cross-coupling reactions that could be applied to a protected derivative of this compound, illustrating the versatility of this approach for generating a diverse library of functionalized compounds.

| Reaction Type | Aryl Bromide Substrate (Conceptual) | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Protected 2-bromo-3-fluorobenzenethiol | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | High |

| Suzuki-Miyaura | Protected 2-bromo-3-fluorobenzenethiol | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | Good to High |

| Buchwald-Hartwig | Protected 2-bromo-3-fluorobenzenethiol | Morpholine | Ni(cod)₂ / IPr·HCl | NaOtBu | Dioxane | 80 | High |

| Buchwald-Hartwig | Protected 2-bromo-3-fluorobenzenethiol | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | Good to High |

| Buchwald-Hartwig | Protected 2-bromo-3-fluorobenzenethiol | Hexylamine | [Ni(4-tBustb)₃] / Zn | DABCO | DMA | 60 | Good |

Contemporary Fluoroalkylation and Difluoromethylation Methodologies for Fluorinated Scaffolds

The introduction of fluoroalkyl groups, such as trifluoromethyl (CF₃) and difluoromethyl (CF₂H), into organic molecules can significantly modulate their physicochemical and biological properties. The thiol group of this compound is an excellent nucleophile for such modifications. Contemporary methods often employ radical-based pathways, initiated by photoredox catalysis or transition metals, to achieve these transformations under mild conditions. nih.govacs.orgnih.gov

Copper-Catalyzed Trifluoromethylation: Copper catalysts can mediate the trifluoromethylation of thiols using electrophilic trifluoromethylating reagents like Togni's or Umemoto's reagents. beilstein-journals.orgorganic-chemistry.orgresearchgate.net These reactions typically proceed through a single-electron transfer mechanism, generating a trifluoromethyl radical that is trapped by the thiol.

Visible-Light Photoredox Difluoromethylation: This approach utilizes a photocatalyst that, upon excitation with visible light, can initiate a radical cascade for the difluoromethylation of thiols. nih.govacs.orgnih.gov Readily available and inexpensive sources of the difluoromethyl group, such as difluorobromoacetic acid, can be employed in these reactions. nih.gov

The following interactive table presents conceptual examples of modern fluoroalkylation and difluoromethylation reactions that could be applied to this compound, showcasing pathways to novel fluorinated derivatives.

| Reaction Type | Substrate | Fluoroalkyl Source | Catalyst/Initiator (Example) | Solvent (Example) | Conditions | Yield (%) |

|---|---|---|---|---|---|---|

| Copper-Catalyzed Trifluoromethylation | This compound | Togni's Reagent | CuI | DMF | 80 °C | Good to High |

| Copper-Catalyzed Trifluoromethylthiolation | This compound | AgSCF₃ | Cu(OAc)₂ | DCE | 80 °C, aerobic | Good |

| Photoredox Difluoromethylation | This compound | Difluorobromoacetic acid | fac-Ir(ppy)₃ | CH₃CN | Blue LEDs, rt | Good |

| Photoredox Difluoromethylation | This compound | HCF₂SO₂Cl | Eosin Y | DMSO | Visible light, rt | Moderate to Good |

| Photoredox Difluoromethylation | This compound | [Ph₃PCF₂H]⁺Br⁻ | fac-Ir(ppy)₃ | CH₃CN | Blue LEDs, rt | Good |

Principles and Application of Chemical Reaction Optimization in Synthesis

The development of robust and efficient synthetic procedures necessitates a systematic approach to reaction optimization. Traditional one-variable-at-a-time (OVAT) methods are often inefficient and may fail to identify the true optimal conditions due to the complex interplay between different reaction parameters. Statistical methods, such as Design of Experiments (DoE), provide a more powerful and comprehensive framework for optimizing chemical reactions. nih.govbcrec.idkashanu.ac.irmdpi.com

Design of Experiments (DoE): DoE allows for the simultaneous variation of multiple factors (e.g., temperature, concentration, catalyst loading, solvent composition) in a structured manner. bcrec.idkashanu.ac.ir This approach not only reduces the number of experiments required but also provides valuable information about the interactions between variables. Factorial designs are commonly employed to screen for the most influential factors, while Response Surface Methodology (RSM) can be used to build a mathematical model of the reaction and identify the optimal conditions. nih.govbcrec.idkashanu.ac.ir

For instance, in optimizing a Suzuki-Miyaura coupling to synthesize a derivative of this compound, a DoE approach could be employed to investigate the effects of:

Catalyst Loading: The amount of palladium catalyst can significantly impact both the reaction rate and cost.

Ligand-to-Metal Ratio: The stoichiometry of the ligand relative to the palladium precursor can influence catalyst stability and activity.

Base Equivalents: The amount and strength of the base are critical for the transmetalation step.

Temperature: Reaction temperature affects the rate of all elementary steps in the catalytic cycle.

Concentration: The concentration of reactants can influence reaction kinetics and solubility.

By systematically varying these parameters according to a predefined experimental design, a predictive model can be generated. This model can then be used to identify the combination of factors that maximizes the desired response, such as product yield, while minimizing undesirable outcomes, like byproduct formation. The application of DoE and RSM can lead to significant improvements in reaction efficiency, robustness, and scalability. nih.govbcrec.idkashanu.ac.ir

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Spectroscopic Techniques for Comprehensive Structural Confirmation

High-resolution spectroscopic methods are critical for unambiguously determining the chemical structure of organic compounds. Techniques like multinuclear NMR and vibrational spectroscopy offer complementary information, allowing for a complete characterization of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that exploits the magnetic properties of atomic nuclei. For a molecule like 2-Bromo-3-fluoro-benzenethiol, ¹H, ¹³C, and ¹⁹F NMR experiments provide precise data on the connectivity and chemical environment of the hydrogen, carbon, and fluorine atoms, respectively.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three protons on the aromatic ring and the single proton of the thiol (-SH) group. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The aromatic protons would appear as a complex multiplet system due to spin-spin coupling between them (ortho-, meta-, and para-coupling) and potentially smaller couplings to the fluorine atom. The thiol proton typically appears as a broad singlet, though its chemical shift can be variable and dependent on factors like solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.00 - 7.50 | m (complex) | N/A |

| Thiol H (-SH) | 3.00 - 4.00 | br s | N/A |

Note: This table contains predicted data based on general principles of NMR spectroscopy for similar structures, as specific experimental data is not publicly available.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts are significantly affected by the attached substituents. The carbon atom bonded to the bromine (C-Br) and the one bonded to fluorine (C-F) will show characteristic shifts. Furthermore, the C-F bond will cause the signal for that carbon to appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), and other nearby carbons will exhibit smaller couplings (nJCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-S | 125 - 135 |

| C-Br | 110 - 120 |

| C-F | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| C-H | 115 - 130 |

| C-H | 120 - 135 |

| C-H | 125 - 140 |

Note: This table contains predicted data based on general principles of NMR spectroscopy for similar structures, as specific experimental data is not publicly available.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment and Coupling Phenomena

¹⁹F NMR is highly sensitive and provides a wide range of chemical shifts, making it an excellent tool for analyzing fluorinated compounds. The spectrum for this compound would show a single resonance for the fluorine atom. The precise chemical shift is indicative of its electronic environment on the benzene (B151609) ring. This signal would be split into a multiplet due to coupling with the adjacent aromatic protons (primarily ortho- and meta-protons), providing further structural confirmation.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-F | -110 to -130 | m |

Note: This table contains predicted data based on general principles of NMR spectroscopy for similar structures, as specific experimental data is not publicly available.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Modes

Table 4: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiol (S-H) | Stretch | 2550 - 2600 | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong |

| C-F | Stretch | 1200 - 1300 | Strong |

| C-Br | Stretch | 500 - 650 | Medium-Strong |

Note: This table contains expected frequency ranges based on standard FT-IR correlation tables.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations and Symmetry

FT-Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When monochromatic laser radiation interacts with this compound, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, which corresponds directly to the energy of specific molecular vibrations. FT-Raman is particularly effective for analyzing non-polar bonds and symmetric vibrations, which often give weak signals in infrared (IR) spectroscopy.

Detailed assignments, based on data from similar substituted benzene derivatives, allow for a comprehensive understanding of the molecule's vibrational framework.

Table 1: Representative FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |

| ν(C-H) | 3050 - 3100 | Aromatic C-H Stretch |

| ν(S-H) | 2550 - 2600 | Thiol S-H Stretch |

| ν(C=C) | 1400 - 1600 | Aromatic Ring Stretch |

| ν(C-F) | 1150 - 1250 | C-F Stretch |

| δ(C-H) | 1000 - 1300 | In-plane C-H Bend |

| ν(C-S) | 600 - 800 | C-S Stretch |

| ν(C-Br) | 500 - 650 | C-Br Stretch |

Note: The values presented are based on typical frequency ranges for the assigned functional groups in related aromatic compounds.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the precise molecular weight and elemental composition of a compound. In this technique, molecules of this compound are ionized, typically by electron impact (EI), causing the formation of a positively charged molecular ion (M⁺•). This ion's mass-to-charge ratio (m/z) is measured, providing the exact molecular weight.

The molecular formula of this compound is C₆H₄BrFS, with a calculated monoisotopic mass of approximately 205.92 u. nih.gov A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the molecular ion region: one for [C₆H₄⁷⁹BrFS]⁺• and another of almost equal intensity at two mass units higher (M+2) for [C₆H₄⁸¹BrFS]⁺•. miamioh.edu This characteristic M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged ions. The analysis of these fragment ions provides valuable information about the molecule's structure. Common fragmentation pathways for this compound would include the loss of the bromine atom ([M-Br]⁺), the thiol group ([M-SH]⁺), or a hydrogen atom ([M-H]⁺). libretexts.orgnih.gov The relative abundance of these fragment peaks helps to piece together the molecular structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Ion Formula | Description |

| 206 | 208 | [C₆H₄BrFS]⁺• | Molecular Ion (M⁺•) |

| 127 | 127 | [C₆H₄FS]⁺ | Loss of Bromine radical ([M-Br]⁺) |

| 173 | 175 | [C₆H₃BrF]⁺ | Loss of SH radical ([M-SH]⁺) |

| 205 | 207 | [C₆H₃BrFS]⁺ | Loss of Hydrogen radical ([M-H]⁺) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. This technique is primarily used to study molecules containing chromophores, which are typically unsaturated systems like aromatic rings. jiwaji.edu

The benzene ring in this compound acts as the primary chromophore. It exhibits characteristic absorption bands corresponding to π → π* electronic transitions. For an unsubstituted benzene ring, these transitions give rise to a strong absorption band (the E₂-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm.

The presence of substituents on the benzene ring—bromine, fluorine, and the thiol group (SH)—can modify the absorption spectrum. These groups act as auxochromes, which can cause a shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity (a hyperchromic effect). The thiol and halogen substituents, with their non-bonding electrons, can interact with the π-electron system of the ring, influencing the energy of the electronic transitions. jiwaji.edu The analysis of these shifts provides insight into the electronic structure and extent of conjugation within the molecule.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λ_max (nm) | Description |

| π → π | ~210 - 220 | E₂-band, shifted by substitution |

| π → π | ~260 - 280 | B-band, fine structure may be lost |

Note: Expected values are approximations based on the effects of halogen and thiol substituents on the benzene chromophore.

X-ray Crystallography for Precise Determination of Solid-State Molecular and Supramolecular Architecture (Conceptual)

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional structure of a crystalline solid at atomic resolution. nih.gov This technique involves irradiating a single, well-ordered crystal of this compound with a beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. Fitting the known atoms (C, H, Br, F, S) into this map reveals their exact spatial coordinates.

A successful crystallographic analysis of this compound would yield a wealth of structural information, including:

Molecular Geometry: Precise bond lengths (e.g., C-C, C-Br, C-F, C-S, S-H) and bond angles, confirming the connectivity and planarity of the benzene ring and the orientation of the substituents.

Conformation: The exact rotational orientation (torsion angles) of the thiol group relative to the aromatic ring.

Supramolecular Interactions: It would reveal how the molecules pack together in the crystal lattice. This includes the identification of intermolecular forces such as hydrogen bonds (potentially involving the acidic thiol hydrogen and a neighboring fluorine, sulfur, or bromine atom) and halogen bonds (interactions involving the bromine atom). These non-covalent interactions govern the material's bulk properties.

While requiring a suitable single crystal, the resulting structural model provides an unambiguous and highly detailed picture of the molecule's architecture in the solid state, serving as a benchmark for computational models and for understanding structure-property relationships. nih.gov

Investigating Chemical Reactivity and Reaction Mechanisms

Reactivity of the Thiol (-SH) Functional Group

The thiol (-SH) group is the defining functional group of 2-Bromo-3-fluoro-benzenethiol, and its reactivity is central to the molecule's chemical behavior. Thiols are sulfur analogs of alcohols and exhibit distinct chemical properties due to the differences between sulfur and oxygen, such as size, electronegativity, and polarizability. chemistrysteps.com

Thiols are generally more acidic than their corresponding alcohols. chemistrysteps.com The thiol proton of this compound can be readily abstracted by a base to form the corresponding 2-bromo-3-fluorobenzenethiolate anion. This anion is a potent nucleophile due to the high polarizability and charge density on the sulfur atom. chemistrysteps.comnih.gov The presence of electron-withdrawing fluorine and bromine atoms on the benzene (B151609) ring increases the acidity of the thiol group compared to unsubstituted benzenethiol (B1682325), facilitating the formation of the thiolate anion.

This thiolate anion is an effective nucleophile in a variety of substitution reactions. For instance, it can react with alkyl halides in SN2 reactions to form thioethers. chemistrysteps.comcommonorganicchemistry.com The high nucleophilicity of sulfur makes these reactions efficient for forming carbon-sulfur bonds. chemistrysteps.com Furthermore, arenethiolate anions can act as nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, displacing suitable leaving groups on other activated aromatic rings. acs.orgacs.orgacs.org

The thiol functional group and its corresponding thiolate anion can participate in both substitution and addition reactions through various mechanisms.

Substitution Reactions: The primary substitution pathway involves the thiolate anion acting as a nucleophile in an SN2 reaction. In this mechanism, the thiolate attacks an electrophilic carbon center (e.g., on an alkyl halide), displacing a leaving group in a single, concerted step. chemistrysteps.com The reaction is favored with unhindered alkyl halides. chemistrysteps.com

Addition Reactions: Thiols can undergo addition reactions across carbon-carbon double bonds, a process known as the thiol-ene reaction. wikipedia.org This reaction can proceed via two main pathways:

Radical Addition: Initiated by light or a radical initiator, a thiyl radical (RS•) is formed. This radical adds to an alkene in an anti-Markovnikov fashion to generate a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to propagate the radical chain. wikipedia.orgnih.gov

Michael Addition: In the presence of a base, the thiol is converted to the thiolate anion. This anion can then act as a nucleophile in a conjugate addition (Michael addition) to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. wikipedia.org

Thiols also undergo addition reactions with carbonyl compounds. Similar to alcohols, they react with aldehydes and ketones to form thioacetals and thioketals, respectively. chemistrysteps.com

The reactivity of the thiol group in this compound allows for its conversion into a diverse array of other organosulfur compounds. sciencedaily.com

Thioethers (Sulfides): The most common reaction to form thioethers from thiols is the Williamson ether synthesis analog, where the corresponding thiolate anion reacts with an alkyl halide or other electrophile via an SN2 mechanism. acsgcipr.orgresearchgate.net This method is a robust and widely used strategy for C-S bond formation. acsgcipr.org

Disulfides: Thiols are readily oxidized to form disulfides (R-S-S-R'). This oxidative coupling can be achieved using mild oxidizing agents like iodine (I2), bromine (Br2), or even atmospheric oxygen, particularly in the presence of a base. chemistrysteps.comorganic-chemistry.orgbiolmolchem.com This process involves the formation of a sulfur-sulfur bond and is a fundamental reaction in fields like protein chemistry, where disulfide bridges formed from cysteine residues stabilize protein structures. chemistrysteps.com

Other Organosulfur Compounds: Stronger oxidation of the thiol group can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO2H), and ultimately sulfonic acids (R-SO3H). nih.govresearchgate.net The versatile reactivity of the thiol group makes it a valuable precursor for a wide range of functionalized organosulfur molecules. acs.org

| Reactant | Reagent(s) | Product Class | Reaction Type |

|---|---|---|---|

| This compound | 1. Base (e.g., NaOH, NaH) 2. Alkyl Halide (R'-X) | Thioether | Nucleophilic Substitution (SN2) |

| This compound | Mild Oxidant (e.g., I2, H2O2, O2) | Disulfide | Oxidative Coupling |

| This compound | Strong Oxidant (e.g., KMnO4, HNO3) | Sulfonic Acid | Oxidation |

| This compound | Alkene + Radical Initiator | Thioether | Thiol-Ene Addition (Radical) |

| This compound | α,β-Unsaturated Carbonyl + Base | Thioether | Thiol-Ene Addition (Michael) |

Reactivity and Transformation of Halogen Substituents (Bromine and Fluorine)

The carbon-halogen bonds in this compound are sites of potential reactivity, primarily through nucleophilic aromatic substitution pathways.

Aryl halides are typically resistant to the SN1 and SN2 reactions common for alkyl halides. chemistrysteps.compressbooks.pub However, when the aromatic ring is substituted with strong electron-withdrawing groups, it becomes electron-deficient and susceptible to attack by strong nucleophiles. wikipedia.orglibretexts.org This reaction proceeds through a distinct mechanism known as Nucleophilic Aromatic Substitution (SNAr). chemistrysteps.compressbooks.pub

The SNAr mechanism is a two-step addition-elimination process:

Addition: A strong nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate. chemistrysteps.compressbooks.pub This intermediate is known as a Meisenheimer complex. chemistrysteps.comcore.ac.uk

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.compressbooks.pub

For the SNAr reaction to occur, the presence of electron-withdrawing groups positioned ortho or para to the leaving group is crucial, as they stabilize the negative charge of the Meisenheimer complex through resonance. pressbooks.publibretexts.orgmsu.edu In this compound, the fluorine and bromine atoms themselves act as electron-withdrawing groups, activating the ring toward nucleophilic attack.

A key feature of the SNAr mechanism is the trend in leaving group ability, which is often the reverse of that seen in SN2 reactions. For halogens, the typical order of reactivity is F > Cl > Br > I. acs.org This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The highly electronegative fluorine atom makes the attached carbon more electrophilic and thus more susceptible to attack, accelerating the reaction. nih.gov Therefore, in this compound, the fluorine atom could potentially be a better leaving group than the bromine atom in an SNAr reaction, depending on the specific nucleophile and reaction conditions.

The SNAr reaction on activated aryl halides like this compound can be carried out with a variety of strong nucleophiles. researchgate.net The fundamental addition-elimination mechanism remains consistent, with the nucleophile attacking the electrophilic ring, forming a stabilized Meisenheimer complex, and subsequently displacing a halide. nih.gov

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles for SNAr reactions. nih.gov They can displace a halogen on the this compound ring to form diaryl thioethers or aryl alkyl thioethers.

Oxygen Nucleophiles: Harder nucleophiles like alkoxides (RO⁻) and hydroxide (OH⁻) are also commonly used. msu.eduyoutube.com These reactions lead to the formation of aryl ethers and phenols, respectively.

Nitrogen Nucleophiles: Ammonia, amines (RNH₂), and amides (R₂N⁻) are effective nitrogen nucleophiles that can displace halides on an activated aromatic ring to produce anilines and their derivatives. chemistrysteps.comyoutube.commdpi.com

The efficiency of the substitution depends on the strength of the nucleophile, the stability of the Meisenheimer intermediate, and the nature of the leaving group. The table below provides a conceptual overview of potential SNAr reactions on a generalized dihaloaromatic system, which is applicable to this compound.

| Nucleophile Type | Example Nucleophile | Reagent Source | Product Functional Group |

|---|---|---|---|

| Sulfur | Thiolate (RS⁻) | R-SH + Base | Thioether (-SR) |

| Oxygen | Alkoxide (RO⁻) | ROH + Base (e.g., NaH) | Ether (-OR) |

| Oxygen | Hydroxide (OH⁻) | NaOH, KOH | Phenol (B47542) (-OH) |

| Nitrogen | Amide (NH₂⁻) | NaNH₂ | Amine (-NH₂) |

| Nitrogen | Primary Amine (RNH₂) | RNH₂ | Secondary Amine (-NHR) |

| Nitrogen | Secondary Amine (R₂NH) | R₂NH | Tertiary Amine (-NR₂) |

Role of Halogens as Activators and Leaving Groups in Catalytic Reactions

In modern organic synthesis, halogens on an aromatic ring play a dual role, serving as both indispensable leaving groups in cross-coupling reactions and as potential activating or directing groups in other catalytic transformations. nih.govrsc.org Aryl halides are fundamental building blocks, largely due to their reactivity in transition-metal-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. researchgate.net

In these processes, the carbon-halogen bond is the site of reaction. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent transition metal catalyst (e.g., Pd(0)). The halogen atom functions as a leaving group, and its identity significantly influences the rate of this key step. The reactivity order is generally I > Br > Cl, making aryl bromides like this compound highly useful substrates.

Beyond their classic role as leaving groups, halogens can also function as "activating groups" that enable further functionalization. A novel copper(I)-catalyzed 1,3-halogen migration reaction demonstrates this concept. nih.gov In this process, a bromine or iodine atom is transferred from an sp2 carbon of the aromatic ring to a benzylic carbon, with a concurrent borylation of the original Ar-X bond. This cascade allows the halogen to be "recycled" for a subsequent bond formation, improving the atom economy of the synthesis. nih.gov This illustrates a more complex role for halogens, where they are not merely eliminated but are strategically repositioned to facilitate additional transformations.

Chemoselective Defluorination and Non-Defluorination Strategies in Aromatic Annulation

The selective cleavage of carbon-fluorine bonds is a significant challenge in organic chemistry due to their high bond strength. However, controlling this reactivity allows for the strategic synthesis of partially fluorinated compounds. Research has demonstrated unique chemoselective approaches to either cleave or preserve a C-F bond during aromatic annulation reactions. nih.govrsc.org

A versatile strategy has been developed for the [5+1] aromatic cyclization of 2-fluoro-2,4-dien-1-ones with ammonium salts, which can proceed through either a defluorination or a non-defluorination pathway depending on the reaction conditions. nih.govsemanticscholar.org The reaction proceeds through a Meisenheimer-type nitrogen anion intermediate, which can then follow one of two distinct pathways:

Base-Promoted Defluorination : In the presence of a base like potassium tert-butoxide, the reaction proceeds via a defluorinative [5+1] condensation, yielding a pyridine (B92270) ring where the fluorine atom has been eliminated. nih.gov

Cu(I)-Catalyzed Non-Defluorination : In contrast, when the reaction is conducted under copper(I) catalysis with an oxygen atmosphere (CuBr/O2), an aerobic oxidative non-defluorinative [5+1] condensation occurs. nih.govrsc.org This pathway preserves the fluorine atom, providing a straightforward route to 3-fluoropyridines in high yields.

This dual reactivity highlights the ability to control the fate of the C-F bond by switching the reaction conditions from basic to copper-catalyzed, thereby directing the conversion of the common intermediate toward different products with high chemoselectivity. semanticscholar.org

| Reaction Condition | Catalyst/Promoter | Atmosphere | Outcome | Product Type |

|---|---|---|---|---|

| Base-Promoted | t-BuOK | Inert (e.g., N2) | Defluorination | Pyridines |

| Copper-Catalyzed | CuBr (10 mol%) | O2 | Non-Defluorination | 3-Fluoropyridines |

Electrophilic Aromatic Substitution on the Benzene Ring of this compound

Directing Effects and Regioselectivity Induced by Bromine, Fluorine, and Thiol Substituents

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of benzene and its derivatives. When an aromatic ring is polysubstituted, as with this compound, the position of a subsequent electrophilic attack is determined by the cumulative directing effects of the existing substituents. These effects are classified based on how they influence the reaction rate (activating/deactivating) and where they direct the incoming electrophile (ortho/para vs. meta). libretexts.org

The three substituents on the ring have distinct electronic properties:

Thiol Group (-SH): This group is analogous to the hydroxyl (-OH) group. The sulfur atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This resonance effect is strongly activating and outweighs the group's weak inductive withdrawal. Therefore, the thiol group is a strong activating group and an ortho, para-director . libretexts.org

Fluorine (-F) and Bromine (-Br): Halogens are a unique class of substituents. They are highly electronegative and withdraw electron density from the ring through the sigma bond (inductive effect), which deactivates the ring toward EAS. latech.edu However, they also possess lone pairs that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions. Because the inductive effect is stronger than the resonance effect for halogens, they are classified as deactivating groups but are ortho, para-directors . libretexts.org

In this compound, these groups will direct an incoming electrophile as follows:

-SH (at C1): Directs to C2, C4, and C6. Positions C2 and C4 are already substituted. Thus, it strongly directs to C6 .

-F (at C3): Directs to its ortho positions (C2, C4) and its para position (C6 ).

-Br (at C2): Directs to its ortho positions (C1, C3) and its para position (C5 ).

When directing effects are combined, the most powerful activating group dominates. In this case, the strongly activating -SH group dictates the regioselectivity. Its directing effect toward C6 is reinforced by the directing effect of the fluorine atom at C3. While the bromine atom directs to C5, this is overridden by the potent, concerted direction of the -SH and -F groups to C6. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C6 position .

| Substituent | Effect on Reactivity | Directing Effect | Dominant Electronic Effect |

|---|---|---|---|

| -SH (Thiol) | Activating | Ortho, Para | Resonance Donation |

| -F (Fluoro) | Deactivating | Ortho, Para | Inductive Withdrawal |

| -Br (Bromo) | Deactivating | Ortho, Para | Inductive Withdrawal |

Formation and Stabilization of Benzenonium Ion Intermediates

The regioselectivity of an EAS reaction is fundamentally determined by the relative stability of the cationic intermediate, known as the benzenonium ion or arenium ion, that is formed during the reaction. ddugu.ac.in The attack of an electrophile on the aromatic ring disrupts the aromatic pi system and forms a resonance-stabilized carbocation. The substituents on the ring can further stabilize or destabilize this intermediate.

For this compound, we can analyze the stability of the benzenonium ions formed from electrophilic attack at the three possible vacant positions: C4, C5, and C6.

Attack at C6 (para to -SH, para to -F): When the electrophile attacks at C6, the positive charge of the benzenonium ion is delocalized across three carbon atoms of the ring. Crucially, one of the resonance structures places the positive charge on C1, which is directly attached to the thiol group. The sulfur atom can then use one of its lone pairs to form a fourth resonance structure, delocalizing the positive charge onto the sulfur. This additional resonance contributor provides significant stabilization to the intermediate. youtube.com This powerful stabilization by the activating -SH group makes the transition state leading to this intermediate the lowest in energy.

Attack at C5 (ortho to -Br): Attack at this position results in a benzenonium ion where the positive charge is delocalized over three carbons. However, none of the major resonance structures allow for direct delocalization of the positive charge onto the sulfur atom of the thiol group. Therefore, this intermediate lacks the extra stabilization seen with attack at C6.

Attack at C4 (ortho to -F, meta to -SH): This position is sterically hindered and electronically unfavorable. Attack here would place a positive charge adjacent to the electronegative fluorine and bromine atoms, which is destabilizing. Furthermore, being meta to the strongly activating thiol group, it does not benefit from its powerful resonance stabilization.

Computational and Experimental Elucidation of Reaction Mechanisms

The reactivity of this compound is a subject of significant interest in organic synthesis, offering pathways to novel sulfur-containing heterocyclic compounds and functionalized aromatic derivatives. While direct experimental and computational studies specifically targeting this molecule are not extensively documented in publicly available literature, a robust understanding of its potential reaction mechanisms can be extrapolated from studies on analogous compounds. This section will explore proposed mechanistic pathways and the conceptual energetic landscapes of key reactions involving this compound, drawing upon established principles of chemical reactivity and computational chemistry.

Proposed Mechanistic Pathways for Novel Transformations

The unique substitution pattern of this compound, featuring a thiol nucleophile and two halogen leaving groups on an aromatic ring, suggests several potential pathways for novel transformations. These include intramolecular cyclization to form benzothiophene derivatives and intermolecular cross-coupling reactions.

Intramolecular Cyclization to Substituted Benzothiophenes:

One of the most plausible transformations for this compound is an intramolecular cyclization to yield a substituted benzothiophene. This can be envisioned to occur via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiol group, upon deprotonation to the more nucleophilic thiolate, attacks the carbon bearing the bromine atom. The presence of the electron-withdrawing fluorine atom ortho to the bromine can influence the reaction rate.

A proposed metal-free pathway, drawing parallels to the synthesis of benzothiophenes from other precursors, could involve an interrupted Pummerer reaction/ researchgate.netresearchgate.net-sigmatropic rearrangement sequence. researchgate.netnih.gov However, a more direct base-mediated intramolecular SNAr is a highly probable route.

The general steps for a base-mediated intramolecular SNAr would be:

Deprotonation of the thiol by a base to form the thiolate anion.

Intramolecular nucleophilic attack of the thiolate on the carbon atom attached to the bromine.

Departure of the bromide ion to form the benzothiophene ring.

Computational studies on related nucleophilic aromatic substitutions suggest that these reactions can proceed through either a classical two-step mechanism involving a Meisenheimer intermediate or a concerted (cSNAr) mechanism. nih.govsemanticscholar.org The specific pathway for this compound would depend on the reaction conditions and the electronic nature of the transition state.

Palladium-Catalyzed Intermolecular Cross-Coupling Reactions:

The bromo substituent on this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. rsc.orgsemanticscholar.org These reactions are fundamental in C-C bond formation. The general catalytic cycle for a Suzuki coupling, for instance, involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Br bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are coupled, and the C-C bond is formed, regenerating the palladium(0) catalyst.

Kinetic and computational analyses of palladium-catalyzed formylation of aryl bromides have shown that the turnover-limiting step can be dependent on the electronic properties of the substrate. nih.gov For this compound, the electron-withdrawing fluorine atom could influence the rate of oxidative addition.

| Transformation Type | Proposed Mechanism | Key Intermediates/States | Influencing Factors |

| Intramolecular Cyclization | Nucleophilic Aromatic Substitution (SNAr) | Thiolate anion, Meisenheimer-like transition state or intermediate | Base strength, solvent polarity, electronic effect of fluorine |

| Intermolecular Coupling | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Pd(0) catalyst, Pd(II) oxidative addition complex | Nature of the coupling partner, ligand on the palladium catalyst |

Energetic Landscape and Transition State Analysis of Key Reactions (Conceptual)

A conceptual understanding of the energetic landscape and transition states for the proposed reactions of this compound can be developed based on computational studies of similar systems. Density Functional Theory (DFT) is a powerful tool for exploring reaction mechanisms, allowing for the calculation of energies of reactants, intermediates, transition states, and products. researchgate.net

Energetic Profile of Intramolecular SNAr Cyclization:

The intramolecular cyclization to form a benzothiophene is expected to be thermodynamically favorable due to the formation of a stable aromatic heterocyclic ring. The reaction coordinate diagram would likely feature an initial energy input for the deprotonation of the thiol. The subsequent intramolecular nucleophilic attack would proceed through a transition state.

Computational studies on the intramolecular cyclization of O-tosyl phytosphingosines to jaspines have demonstrated the crucial role of weak interactions in stabilizing transition states. researchgate.netnih.gov For this compound, the geometry of the transition state for cyclization would be influenced by the orientation of the thiol and the C-Br bond. The energy barrier for this step would be a key determinant of the reaction rate. Analysis of similar intramolecular cyclizations of sulfur-containing compounds has shown that the nature of the substituent on the aromatic ring can significantly affect the activation energy. researchgate.net

Energetic Profile of Palladium-Catalyzed Cross-Coupling:

DFT studies on the Suzuki cross-coupling of 2,5-dibromo-3-methylthiophene have been used to explore the structural properties and reactivity of the involved species. researchgate.net For this compound, the oxidative addition of the Pd(0) catalyst to the C-Br bond is a critical step. The presence of the ortho-fluorine atom could lower the energy of the LUMO of the C-Br bond, potentially facilitating the oxidative addition. The transition state for this step would involve the breaking of the C-Br bond and the formation of new C-Pd and Pd-Br bonds.

The following table provides a conceptual overview of the key energetic parameters for these reactions, based on analogous systems.

| Reaction | Key Energetic Parameter | Conceptual Description | Computational Method for Analysis |

| Intramolecular SNAr | Activation Energy (ΔG‡) of Cyclization | The energy barrier for the nucleophilic attack of the thiolate on the carbon bearing the bromine. Influenced by the stability of the transition state. | DFT calculations to locate the transition state structure and calculate its energy relative to the reactant. |

| Pd-Catalyzed Cross-Coupling | Oxidative Addition Barrier | The energy required to reach the transition state for the insertion of the palladium catalyst into the C-Br bond. | DFT calculations to model the interaction of the palladium catalyst with the substrate and determine the transition state energy. |

| Pd-Catalyzed Cross-Coupling | Reductive Elimination Barrier | The energy barrier for the final step of the catalytic cycle where the new C-C bond is formed. | DFT calculations to model the diorganopalladium(II) intermediate and the transition state leading to product formation. |

Computational Chemistry and Advanced Theoretical Modeling

Density Functional Theory (DFT) Studies for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is employed to investigate the electronic properties of many-body systems by focusing on the electron density rather than the complex wave function. For 2-Bromo-3-fluoro-benzenethiol, DFT calculations, often using functionals like B3LYP, are instrumental in predicting its geometry, orbital energies, and vibrational modes. researchgate.netnih.gov

The first step in the computational analysis of a molecule is geometry optimization, a process that determines the most stable three-dimensional arrangement of its atoms—the configuration of minimum energy. mdpi.com For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles. The presence of bulky bromine and electronegative fluorine atoms ortho and meta to the thiol group influences the planarity and symmetry of the benzene (B151609) ring.

Conformational analysis would primarily focus on the orientation of the thiol (-SH) group. The rotational barrier around the C-S bond determines the preferred dihedral angle between the S-H bond and the plane of the aromatic ring. The lowest energy conformer represents the most probable structure of the molecule.

Below is a table of representative theoretical geometric parameters for this compound, as would be predicted from a DFT/B3LYP calculation.

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Illustrative Calculated Value |

|---|---|---|

| Bond Length (Å) | C-S | 1.785 |

| S-H | 1.345 | |

| C-Br | 1.910 | |

| C-F | 1.355 | |

| C-C (aromatic) | 1.390 - 1.405 | |

| C-H (aromatic) | 1.080 - 1.085 | |

| Bond Angle (°) | C-C-S | 123.5 |

| C-S-H | 99.8 | |

| C-C-Br | 121.0 |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. science.gov The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the aromatic ring, while the LUMO would be distributed across the π-antibonding system of the ring, influenced by the electron-withdrawing halogen substituents.

Table 2: Illustrative Frontier Orbital Energies for this compound

| Parameter | Illustrative Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. walisongo.ac.id It is invaluable for predicting sites of electrophilic and nucleophilic attack. mdpi.com The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich), and blue indicates regions of positive electrostatic potential (electron-poor). Green and yellow represent areas of intermediate potential.

In this compound, the MEP map would likely show:

Negative Potential (Red): Concentrated around the highly electronegative fluorine atom and the lone pairs of the sulfur atom, making these sites susceptible to electrophilic attack.

Positive Potential (Blue): Located around the acidic hydrogen atom of the thiol group, indicating its potential to act as a proton donor.

Intermediate Potential: Distributed across the carbon backbone of the benzene ring.

This analysis helps in understanding the molecule's intermolecular interactions and reactivity patterns. mdpi.com

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. ijtsrd.comiosrjournals.org Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. nih.gov These theoretical predictions are crucial for assigning experimental spectral bands to specific molecular motions. Calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental data. researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Illustrative Scaled Wavenumber (cm-1) | Typical Intensity |

|---|---|---|

| S-H Stretch | 2580 | Weak (IR), Strong (Raman) |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-F Stretch | 1250 | Strong (IR) |

| C-S Stretch | 700 | Medium |

| C-Br Stretch | 650 | Medium-Strong |

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

Beyond vibrational frequencies, computational methods can predict a range of spectroscopic parameters, providing a theoretical counterpart to experimental characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the isotropic shielding tensors of nuclei, which are then converted to ¹H and ¹³C NMR chemical shifts. modgraph.co.uk These theoretical shifts are invaluable for assigning complex experimental spectra.

IR and Raman Spectroscopy: As discussed, DFT provides the frequencies and intensities of vibrational modes, allowing for the full simulation of IR and Raman spectra. cdc.govnih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. nih.govmdpi.com These calculations predict the wavelength of maximum absorption (λmax) in a UV-Vis spectrum, which corresponds to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. scielo.org.zasharif.edu

Table 4: Illustrative Predicted Spectroscopic Parameters for this compound

| Spectroscopy | Parameter | Illustrative Predicted Value |

|---|---|---|

| NMR | 1H Chemical Shift (SH) | ~3.5 - 4.0 ppm |

| 13C Chemical Shift (C-S) | ~125 - 130 ppm | |

| UV-Vis (TD-DFT) | λmax | ~265 nm |

Calculation of Thermodynamical Parameters (e.g., Zero-Point Vibration Energy, Entropy, Gibbs Free Energy)

From the vibrational frequencies calculated by DFT, key thermodynamic properties can be determined using principles of statistical mechanics. researchgate.net These parameters are essential for predicting the stability of the molecule and the spontaneity of its reactions at a given temperature.

Zero-Point Vibrational Energy (ZPVE): The minimum vibrational energy a molecule possesses, even at absolute zero temperature.

Thermal Energy: Includes contributions from translational, rotational, and vibrational motions.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A critical value for determining the spontaneity of a chemical process.

These calculations provide a complete thermodynamic profile of the molecule. mdpi.comresearchgate.net

Table 5: Illustrative Calculated Thermodynamic Parameters for this compound at 298.15 K

| Thermodynamic Parameter | Illustrative Calculated Value |

|---|---|

| Zero-Point Vibrational Energy | 50.15 kcal/mol |

| Entropy (S) | 85.3 cal/mol·K |

| Enthalpy (H) | 55.8 kcal/mol |

| Gibbs Free Energy (G) | 30.4 kcal/mol |

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions (Conceptual)

Conceptually, an MD simulation of this compound would begin by defining a force field—a set of parameters that describes the potential energy of the system. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. The molecule would be placed in a simulation box, often filled with a solvent such as water, to mimic physiological or solution-phase conditions.

By solving Newton's equations of motion iteratively, the simulation tracks the trajectory of each atom over a specific period, typically from nanoseconds to microseconds. This allows for the exploration of the molecule's conformational landscape. For this compound, key dynamic features to be investigated would include:

Rotation of the Thiol Group: The simulation would reveal the rotational freedom and preferred orientations of the sulfhydryl (-SH) group relative to the aromatic ring. This is crucial as the orientation affects the thiol's hydrogen-bonding capacity and its accessibility for chemical reactions.

Ring Dynamics: While the benzene ring is rigid, the simulation can capture subtle out-of-plane vibrations and the influence of the bulky bromine and electronegative fluorine substituents on these motions.

Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules. This would illustrate how water molecules arrange around the hydrophobic aromatic ring and form hydrogen bonds with the thiol group and the fluorine atom, providing a detailed picture of its solvation shell.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in the presence of other molecules, such as biological macromolecules (e.g., proteins) or other small molecules, one can observe the nature and stability of the resulting complex. mdpi.com These simulations can reveal key non-covalent interactions, including hydrogen bonds involving the thiol group, halogen bonds from the bromine atom, and π-stacking or T-shaped interactions involving the aromatic ring. nih.gov Understanding these interactions at an atomistic level is fundamental to predicting binding affinities and mechanisms of action in various chemical and biological systems. acs.orgnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are essential in drug discovery and environmental science for predicting the behavior of new or untested chemicals.

For this compound, a QSAR/QSPR model would be built using a dataset of structurally similar compounds with known activities or properties. The model would take the form of a mathematical equation:

Activity/Property = f(Molecular Descriptors)

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. researchgate.net Once a statistically robust model is developed and validated, it can be used to predict the activity or properties of this compound based on its calculated descriptors. nih.gov

The biological activity of halogenated aromatic compounds is strongly influenced by the nature, number, and position of the halogen substituents. The theoretical framework for understanding these relationships is based on how halogens modify key physicochemical parameters:

Hydrophobicity: Halogens, particularly bromine and chlorine, significantly increase the lipophilicity (hydrophobicity) of an aromatic ring. This property, often quantified by the partition coefficient (log P), is critical for a molecule's ability to cross cell membranes and interact with hydrophobic pockets in proteins. QSAR models for halogenated compounds frequently use log P as a key descriptor. nih.gov